molecular formula C4H10N2O2 B13116671 (2S,3S)-2-Amino-3-hydroxybutanamide CAS No. 25312-57-6

(2S,3S)-2-Amino-3-hydroxybutanamide

Cat. No.: B13116671
CAS No.: 25312-57-6
M. Wt: 118.13 g/mol
InChI Key: PZUOEYPTQJILHP-HRFVKAFMSA-N
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Description

(2S,3S)-2-Amino-3-hydroxybutanamide is a chiral compound with significant importance in various fields of science, including chemistry, biology, and medicine. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Amino-3-hydroxybutanamide can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate versatility.

Industrial Production Methods

Industrial production of this compound often involves biocatalysis, where engineered bacteria are used to catalyze the reduction of specific substrates. This method is advantageous due to its scalability and efficiency in producing high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Amino-3-hydroxybutanamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto derivatives, while reduction can produce different amino alcohols.

Scientific Research Applications

(2S,3S)-2-Amino-3-hydroxybutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-2-Amino-3-hydroxybutanamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. Its stereochemistry is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-Amino-3-hydroxybutanamide: This isomer has different stereochemistry and may exhibit different reactivity and biological activity.

    (2S,3R)-2-Amino-3-hydroxybutanamide: Another stereoisomer with distinct properties.

    (2R,3S)-2-Amino-3-hydroxybutanamide:

Uniqueness

(2S,3S)-2-Amino-3-hydroxybutanamide is unique due to its specific stereochemistry, which influences its reactivity, interactions, and applications. Its ability to act as a chiral building block makes it valuable in the synthesis of enantiomerically pure compounds.

Properties

CAS No.

25312-57-6

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

(2S,3S)-2-amino-3-hydroxybutanamide

InChI

InChI=1S/C4H10N2O2/c1-2(7)3(5)4(6)8/h2-3,7H,5H2,1H3,(H2,6,8)/t2-,3-/m0/s1

InChI Key

PZUOEYPTQJILHP-HRFVKAFMSA-N

Isomeric SMILES

C[C@@H]([C@@H](C(=O)N)N)O

Canonical SMILES

CC(C(C(=O)N)N)O

Origin of Product

United States

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